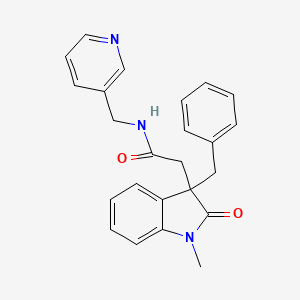

![molecular formula C12H18N4OS B5501241 5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of amino-pyrazole or its derivatives with various reagents to introduce different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine ring. For instance, Hassan et al. (2014) demonstrated the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound , through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[1,5-a]pyrimidine derivatives, including X-Ray crystallography and spectroscopic methods (IR, MS, 1H-NMR, and 13C-NMR), plays a crucial role in confirming the chemical structure of synthesized compounds. For example, Titi et al. (2020) conducted an X-ray crystal study to establish the structure of synthesized pyrazole derivatives, revealing important geometric parameters and the relationship between structure and biological activity (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives participate in various chemical reactions, leading to a wide range of biological activities. Ivachtchenko et al. (2013) synthesized new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, exploring the structure-activity relationship for serotonin 5-HT6 antagonist activity (Ivachtchenko et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of pyrazolo[1,5-a]pyrimidine derivatives are crucial for their application in medicinal chemistry. Research often involves theoretical physical and chemical properties calculations to predict these characteristics and their impact on biological activity.

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, potential biological activity, and interactions with biological targets, are of significant interest. Saracoglu et al. (2019) performed quantum-chemical calculations on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives to understand their molecular properties, which are essential for designing compounds with desired biological activities (Saracoglu et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound is involved in the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives. For instance, studies have synthesized and characterized compounds with structural similarities, focusing on their potential for various biological activities. These synthesized compounds are characterized using techniques like FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, revealing their complex structures and potential as pharmacophores (Titi et al., 2020).

Biological Activities

Research into pyrazolopyrimidine derivatives often explores their potential biological activities, including antitumor, antifungal, antibacterial, anti-inflammatory, and anti-cancer properties. For example, certain pyrazolo[1,5-a]pyrimidine derivatives synthesized under ultrasound irradiation have shown promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016). Another study highlighted the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, which were investigated for their cytotoxicity against various human cancer cell lines, discussing structure–activity relationships (Hassan et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of these compounds are also a significant area of interest. Research demonstrates the synthesis of new compounds with pyrazolopyrimidine backbones that exhibit significant antibacterial activity. Such studies often aim to develop new chemical entities that can serve as potent antimicrobial and antifungal agents, with some compounds showing moderate activity against specific strains (Rahmouni et al., 2014).

Pharmaceutical Applications

In the pharmaceutical realm, pyrazolo[1,5-a]pyrimidine derivatives are explored for their therapeutic potentials, such as in the treatment of Mycobacterium tuberculosis by inhibiting ATP synthase, highlighting their significance in developing treatments for infectious diseases (Sutherland et al., 2022). Additionally, their utility in creating anti-inflammatory compounds has been documented, with novel syntheses leading to compounds that exhibit considerable anti-inflammatory activities (Yewale et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-N-(3-methylsulfanylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4OS/c1-17-9-10-8-12(13-5-3-7-18-2)16-11(15-10)4-6-14-16/h4,6,8,13H,3,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREBVZWFHHAKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=CC=NN2C(=C1)NCCCSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)